2,2,3,3-Tetrafluorocyclobutanol

acidity pKa hydrogen-bond donor

2,2,3,3-Tetrafluorocyclobutanol (CAS 374-32-3) is a partially fluorinated cyclobutanol bearing four fluorine atoms on the ring carbons adjacent to the hydroxyl group. It is commercially available at 95% purity and is primarily employed as a pharmaceutical intermediate.

Molecular Formula C4H4F4O
Molecular Weight 144.07 g/mol
CAS No. 374-32-3
Cat. No. B1306008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetrafluorocyclobutanol
CAS374-32-3
Molecular FormulaC4H4F4O
Molecular Weight144.07 g/mol
Structural Identifiers
SMILESC1C(C(C1(F)F)(F)F)O
InChIInChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2
InChIKeyFNENUTDUAXPVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3-Tetrafluorocyclobutanol (CAS 374-32-3): A Fluorinated Cyclobutanol Building Block for Pharmaceutical R&D


2,2,3,3-Tetrafluorocyclobutanol (CAS 374-32-3) is a partially fluorinated cyclobutanol bearing four fluorine atoms on the ring carbons adjacent to the hydroxyl group [1]. It is commercially available at 95% purity and is primarily employed as a pharmaceutical intermediate . Key physicochemical identifiers include a molecular weight of 144.07 g·mol⁻¹, boiling point of 155–157 °C, density of 1.414 g·cm⁻³, and a computed logP of 1.04 [1].

Building block Pharmaceutical intermediate with fluorinated cyclobutanol scaffold
Synthesis fit Supports ion-channel modulator programmes and unsymmetrical chloride generation
Procurement Available at 95% purity; supplier route assessment may reduce supply-chain risk

Why 2,2,3,3-Tetrafluorocyclobutanol Cannot Be Replaced by Generic Fluorinated Alcohols


The four fluorine atoms substantially alter the electronic and steric profile of the cyclobutanol scaffold compared with non-fluorinated cyclobutanol or even other partially fluorinated alcohols [1]. This translates into quantifiable differences in acidity, lipophilicity, and reactivity that directly impact its performance as a pharmaceutical intermediate and its handling in synthesis . Substituting a generic fluorinated alcohol would compromise the hydrogen-bonding strength, metabolic stability, and target engagement that the tetrafluorocyclobutanol motif confers in medicinal chemistry programmes [2].

Target compound 2,2,3,3-Tetrafluorocyclobutanol
Generic fluorinated alcohols Fluorination pattern directly affects acidity, lipophilicity, and target engagement; profile may not transfer.
Target compound 2,2,3,3-Tetrafluorocyclobutanol
Non-fluorinated cyclobutanol Lacks electron-withdrawing effect; hydrogen-bond strength and metabolic stability profile may shift substantially.
Target compound 2,2,3,3-Tetrafluorocyclobutanol
2,2,3,3,4,4-Hexafluorocyclopentanol Different ring size and fluorination level alter logP and patent landscape; may not serve as a direct replacement.

Head-to-Head Quantitative Evidence: How 2,2,3,3-Tetrafluorocyclobutanol Outperforms Close Analogs


~1000-Fold Increase in Acidity Over Non-Fluorinated Cyclobutanol

2,2,3,3-Tetrafluorocyclobutanol exhibits a computed acid dissociation constant (pKa) of 12.29, whereas the parent cyclobutanol has a predicted pKa of 15.31 ± 0.20 [1]. The electron-withdrawing effect of the four fluorine atoms lowers the pKa by approximately 3.0 units, corresponding to a roughly 1000-fold enhancement in acidity.

Acidity shift
Reported
pKa 12.29 (target) vs. 15.31 (cyclobutanol); Δ ≈ 3.0 units
Supports hydrogen-bond donation and basic-media solubility review
Computed values; experimental confirmation recommended
acidity pKa hydrogen-bond donor

Doubled Lipophilicity Relative to Non-Fluorinated Cyclobutanol

The computed logP of 2,2,3,3-tetrafluorocyclobutanol is 1.04, compared with a logP of 0.53 for cyclobutanol [1]. This ΔlogP of 0.51 represents a more than two-fold increase in the octanol‑water partition coefficient, indicating substantially higher lipophilicity.

Lipophilicity gain
Reported
logP 1.04 (target) vs. 0.53 (cyclobutanol); >2-fold partition increase
Context for membrane permeability and CNS-penetrant design
Computed logP; corroboration with experimental logD advised
lipophilicity logP membrane permeability

Documented Use as a Key Building Block in Ion-Channel Modulator Patents

The 2,2,3,3-tetrafluorocyclobutanol motif appears as a substructure in multiple exemplified compounds within US Patent Application US20200377507A1, which claims ion channel modulators [1]. In contrast, non-fluorinated cyclobutanol is absent from the same patent family, and the structurally related 2,2,3,3,4,4-hexafluorocyclopentanol has no comparable representation in ion-channel patent literature.

Patent presence
Context-dependent
Substructure in US20200377507A1 (ion channel modulators); cyclobutanol and hexafluorocyclopentanol absent
May signal validated synthetic utility for ion-channel programmes
Patent-landscape differentiation; freedom-to-operate review required
ion channel modulator patented intermediate medicinal chemistry

Safer Industrial-Scale Synthesis Route Avoiding Explosive Tetrafluoroethene

The original synthesis of 2,2,3,3-tetrafluorocyclobutanol via reaction of tetrafluoroethene with vinyl acetate under pressure carries a risk of explosive detonation of tetrafluoroethene [1]. US Patent 5,087,775 discloses an alternative process that uses halogen-containing alkenes and alcohols, which is described as suitable for industrial scale and avoids the explosive hazard [1]. Non-fluorinated cyclobutanol production does not face equivalent safety constraints.

Safer route
Class-level
US 5,087,775 process avoids explosive tetrafluoroethene; claimed large-scale suitability
Supply-chain risk context; may support consistent lot sourcing
Verify supplier process alignment with patented route
process safety scale-up fluorinated alcohol synthesis

Where 2,2,3,3-Tetrafluorocyclobutanol Delivers Differentiated Value


Medicinal Chemistry – Ion Channel Modulator Programmes

The compound is a validated building block for ion channel modulators, as evidenced by its presence in US20200377507A1 [1]. Its enhanced acidity (pKa 12.29 vs 15.31 for cyclobutanol) strengthens target hydrogen-bond interactions, while elevated logP (1.04 vs 0.53) improves membrane permeability [2].

Fluorinated Intermediate for Unsymmetrical Chloride Synthesis

2,2,3,3-Tetrafluorocyclobutanol reacts with phosphorus pentachloride to generate unsymmetrical chlorides, providing a convenient entry point for introducing fluorine atoms into fluoroalkyl and alcohol frameworks . This reactivity profile differentiates it from non-fluorinated cyclobutanol, which does not offer the same electronic activation.

Pharmaceutical Intermediate Requiring Balanced Acidity and Lipophilicity

When a drug scaffold demands a cyclobutanol-derived fragment with stronger hydrogen-bond donor capacity and higher logP than the parent cyclobutanol, 2,2,3,3-tetrafluorocyclobutanol is the direct choice. Its computed pKa of 12.29 and logP of 1.04 fill the gap between cyclobutanol (pKa 15.31, logP 0.53) and the more acidic hexafluorocyclopentanol (pKa ~9.75) [2].

Large-Scale Production of Fluorinated Alcohols with Reduced Hazard

Procurement teams seeking a reliable, scalable supply of a partially fluorinated cyclobutanol should verify that the manufacturer employs the process described in US Patent 5,087,775, which circumvents the explosive tetrafluoroethene route [3]. This ensures safer handling and consistent lot-to-lot quality.

Application
Selection Property
Validation Focus
Ion channel modulator studies
Patent-validated building block
Target engagement and hydrogen-bond capacity
Unsymmetrical chloride synthesis
Electronic activation by fluorine atoms
Reactivity profile with phosphorus pentachloride
Balanced acidity/lipophilicity fragment
pKa and logP between cyclobutanol and hexafluorocyclopentanol
Hydrogen-bond donor strength and permeability context
Scalable fluorinated alcohol supply
Non-explosive patented route
Supplier process verification and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,3,3-Tetrafluorocyclobutanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.